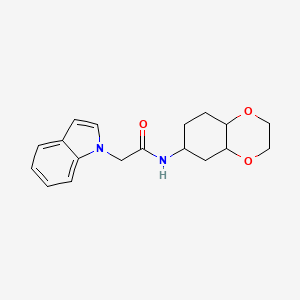

2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Description

2-(1H-Indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole moiety and a benzodioxin ring system. The indole group is a privileged scaffold in medicinal chemistry, known for its role in modulating serotonin receptors and kinase inhibition . Its synthesis would involve amide coupling between 2-(1H-indol-1-yl)acetic acid and an octahydro-1,4-benzodioxin-6-amine precursor, analogous to methods described for related indole-acetamide derivatives .

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-4,7-8,14,16-17H,5-6,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLWTKQXINOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CN3C=CC4=CC=CC=C43)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formation of the Benzodioxin Ring: This can be synthesized via a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

Coupling Reaction: The final step involves coupling the indole and benzodioxin intermediates through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the acetamide linkage or the benzodioxin ring, using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced forms of the acetamide or benzodioxin ring.

Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biological Activity: Potential antimicrobial, antiviral, or anticancer properties due to the indole moiety.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Industry

Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various biological receptors, enzymes, or DNA, leading to diverse biological effects. The benzodioxin ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Table 1: Key Indole-Acetamide Derivatives

Key Findings :

- Compound 5 lacks the benzodioxin system but shares the indole-acetamide core. Its carbamimidoyl group may enhance hydrogen-bonding interactions, though its polar nature could reduce membrane permeability compared to the target compound’s benzodioxin moiety .

- Compound 16 incorporates a trifluoromethoxybenzyl group, which increases molecular weight and lipophilicity. This modification is associated with improved CNS penetration in related analogs .

- The target compound’s octahydro-1,4-benzodioxin group likely reduces ring strain and oxidative metabolism compared to non-saturated benzodioxin derivatives (e.g., 2,3-dihydro-1,4-benzodioxin in EN300-266092) .

Benzodioxin-Containing Analogues

Table 2: Benzodioxin Derivatives with Varied Substituents

Key Findings :

- EN300-266092 and EN300-265813 highlight the versatility of benzodioxin scaffolds in accommodating halogenated or sulfonamide groups. These derivatives are often explored for antimicrobial or enzyme-inhibitory roles .

- The target compound diverges by prioritizing an indole-acetamide pharmacophore, which may shift its activity toward serotonin receptor modulation or kinase inhibition, as seen in other indole derivatives .

Functional Group Comparisons

- Indole vs.

- Benzodioxin vs. Benzothiazole : Patent analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) substitute benzodioxin with benzothiazole, a scaffold common in anticancer agents. This trade-off sacrifices conformational flexibility for planar aromaticity .

Biological Activity

2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an indole moiety and a dioxin ring, contributing to its biological properties. The molecular formula is , with a molar mass of approximately 302.38 g/mol. Its structural features suggest potential interactions with biological macromolecules, particularly in cancer treatment.

Cytotoxicity

Research has indicated that 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <20 | DNA topoisomerase inhibition |

| HT29 (Colon) | <20 | Induction of apoptosis |

| MKN45 (Gastric) | <20 | Cell cycle arrest |

The IC50 values indicate that the compound is particularly effective against lung and colon cancer cells, suggesting a selective cytotoxic profile.

The primary mechanisms through which 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exerts its effects include:

- DNA Topoisomerase Inhibition : The compound has been shown to inhibit both topoisomerase I and II activities, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

- Induction of Apoptosis : Studies have suggested that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly important for overcoming resistance mechanisms often seen in chemotherapy .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating further .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study 1 : A study conducted on A549 lung cancer cells showed that treatment with 2-(1H-indol-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide resulted in a significant reduction in cell viability (IC50 = 0.4 µg/ml). The mechanism was linked to enhanced apoptosis and DNA damage response .

- Study 2 : In another investigation involving HT29 colon cancer cells, the compound demonstrated potent cytotoxicity with an IC50 value below 20 µg/ml. The study concluded that the compound's ability to inhibit topoisomerases was a key factor in its antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.